molecular formula C8H8N4 B1309900 4-(4H-1,2,4-triazol-4-yl)aniline CAS No. 52761-74-7

4-(4H-1,2,4-triazol-4-yl)aniline

Cat. No.: B1309900
CAS No.: 52761-74-7
M. Wt: 160.18 g/mol
InChI Key: IIPIRJPTGGFWIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4H-1,2,4-Triazol-4-yl)aniline is a chemical compound with the molecular formula C8H8N4. It is characterized by the presence of a triazole ring attached to an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4H-1,2,4-triazol-4-yl)aniline typically involves the reaction of 4-nitroaniline with hydrazine hydrate, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 4-(4H-1,2,4-triazol-4-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(4H-1,2,4-triazol-4-yl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of drugs targeting various diseases, such as cancer and infectious diseases.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals .

Comparison with Similar Compounds

Uniqueness: 4-(4H-1,2,4-triazol-4-yl)aniline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its triazole ring is known for forming strong hydrogen bonds, enhancing the compound’s stability and reactivity. This makes it a valuable scaffold in drug design and development .

Properties

IUPAC Name

4-(1,2,4-triazol-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-7-1-3-8(4-2-7)12-5-10-11-6-12/h1-6H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPIRJPTGGFWIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N2C=NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424625
Record name 4-(4H-1,2,4-Triazol-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52761-74-7
Record name 4-(4H-1,2,4-Triazol-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4H-1,2,4-triazol-4-yl)aniline
Reactant of Route 2
Reactant of Route 2
4-(4H-1,2,4-triazol-4-yl)aniline
Reactant of Route 3
Reactant of Route 3
4-(4H-1,2,4-triazol-4-yl)aniline
Reactant of Route 4
4-(4H-1,2,4-triazol-4-yl)aniline
Reactant of Route 5
4-(4H-1,2,4-triazol-4-yl)aniline
Reactant of Route 6
4-(4H-1,2,4-triazol-4-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.